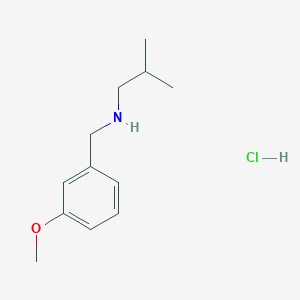

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride

CAS No.: 1051363-49-5

Cat. No.: VC8043894

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051363-49-5 |

|---|---|

| Molecular Formula | C12H20ClNO |

| Molecular Weight | 229.74 g/mol |

| IUPAC Name | N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19NO.ClH/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3;/h4-7,10,13H,8-9H2,1-3H3;1H |

| Standard InChI Key | WQLGBWQBUYNSFY-UHFFFAOYSA-N |

| SMILES | CC(C)CNCC1=CC(=CC=C1)OC.Cl |

| Canonical SMILES | CC(C)CNCC1=CC(=CC=C1)OC.Cl |

Introduction

Synthesis and Enantioselective Resolution

Synthetic Routes

The synthesis of N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride proceeds through a multi-step sequence involving condensation, reduction, and resolution :

-

Condensation: 3-Methoxybenzylamine reacts with β-2-chlorophenylpropionic acid in toluene under reflux, facilitated by azeotropic water removal. This yields an intermediate amide, -((R)-α-methyl-3-methoxybenzyl)-3-(2-chlorobenzene)propanamide .

-

Reduction: The amide undergoes borane-THF complex-mediated reduction at 68°C, selectively reducing the carbonyl to a methylene group. This step produces the free amine, which is subsequently treated with HCl to form the hydrochloride salt .

-

Resolution: Racemic 3-methoxy-α-methylbenzylamine is resolved using (R)-(-)-mandelic acid in isopropanol, achieving >99% enantiomeric excess (ee) after two recrystallizations .

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (ee) |

|---|---|---|---|

| Condensation | Toluene, reflux, 55 hours | 93.8 | N/A |

| Reduction | Borane-THF, 68°C, 2 hours | 114.7* | >95 |

| Resolution | (R)-(-)-Mandelic acid, isopropanol | 70 | >99 |

| *Yield exceeds 100% due to residual solvent or incomplete drying. |

Analytical Validation

Enantiomeric purity is validated via derivatization with (+)-10-camphorsulfonyl chloride, followed by NMR or HPLC analysis . Diagnostic NMR signals include sulfonamide NH ( 5.55–6.25 ppm) and camphor methyl groups ( 0.48–1.0 ppm) . HPLC methods using chiral stationary phases (e.g., Chiralpak AD) achieve baseline separation of enantiomers, confirming pharmacological suitability .

Pharmacological Applications

N-(3-Methoxybenzyl)-2-methyl-1-propanamine hydrochloride serves as a critical intermediate in synthesizing NPS R-568, a calcimimetic agent targeting calcium-sensing receptors (CaSR) . CaSR modulators are therapeutic in hyperparathyroidism and osteoporosis by mimicking extracellular calcium to regulate parathyroid hormone secretion . The compound’s chirality is pharmacologically decisive, with the (R)-enantiomer exhibiting superior receptor affinity .

Mechanistic Insight:

-

Receptor binding: The 3-methoxybenzyl group engages in hydrophobic interactions with CaSR’s transmembrane domain.

-

Stereoselectivity: The (R)-configuration aligns the methyl group to avoid steric clashes with receptor residues .

Industrial and Research Significance

The compound’s synthesis exemplifies scalable enantioselective catalysis, with patent WO1996002492A1 detailing kilogram-scale production . Industrial batches achieve 76% yield after chromatographic purification, underscoring process efficiency . Research applications extend to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume